Quisinostat (JNJ-26481585) is a second-generation pyrimidyl-hydroxamic acid histone deacetylase (HDAC) inhibitor. [] It exhibits high cellular potency towards Class I and II HDACs, [] particularly demonstrating a high specificity for HDAC1 and 2. [, , ] Classified as a pan-HDAC inhibitor, [] it is known for its prolonged pharmacodynamic effects in vivo. [, ] Quisinostat has demonstrated significant potential as an antitumor agent in preclinical studies across various cancer types. [, , , , , , , , , , ]
Quisinostat is a synthetic small molecule that functions primarily as a histone deacetylase inhibitor. It has been investigated for its potential therapeutic applications in various cancers, including those with specific genetic mutations such as BAP1. Quisinostat is notable for its oral bioavailability and is currently undergoing clinical trials to evaluate its efficacy and safety in treating several types of malignancies .
Quisinostat is classified under the category of histone deacetylase inhibitors, which are compounds that inhibit the activity of histone deacetylases, enzymes involved in the removal of acetyl groups from lysine residues on histone proteins. This action leads to an increase in histone acetylation, resulting in altered gene expression associated with cell cycle regulation and apoptosis. Quisinostat has been derived from hydroxamic acid derivatives, which are known for their ability to chelate zinc ions at the active site of histone deacetylases .
The synthesis of quisinostat involves several steps, beginning with the nucleophilic aromatic substitution reaction. For example, ethyl 2-chloropyrimidine-5-carboxylate reacts with tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate under alkaline conditions to yield intermediate compounds. Subsequent steps include the removal of protective groups and reductive amination to generate a library of derivatives that can be screened for biological activity .
Technical Details:
Quisinostat undergoes various chemical reactions during its synthesis and mechanism of action. Key reactions include:
Technical Details:
Quisinostat exerts its pharmacological effects primarily by inhibiting histone deacetylases. By blocking these enzymes, quisinostat increases the acetylation levels of histones, leading to a more relaxed chromatin structure and enhanced transcriptional activation of tumor suppressor genes.
Process:
Data:
Quisinostat exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use and dictate storage conditions to maintain efficacy.
Quisinostat has several scientific uses, primarily in cancer research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3